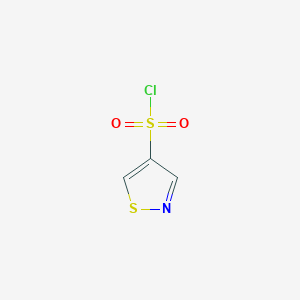![molecular formula C12H15N3O B2884700 2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1248740-01-3](/img/structure/B2884700.png)
2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a 3,4-dimethylphenyl group, which is a phenyl group (a ring of six carbon atoms) with two methyl groups attached to the 3rd and 4th carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a process known as click chemistry . The 3,4-dimethylphenyl group could be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the triazole ring and the 3,4-dimethylphenyl group . The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the triazole ring and the 3,4-dimethylphenyl group . The triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the triazole ring and the 3,4-dimethylphenyl group . For example, the presence of the triazole ring could increase the compound’s polarity, affecting its solubility in various solvents .Applications De Recherche Scientifique
Complex Formation and Structural Analysis
Research by Toda et al. (1988) demonstrated the isolation of unstable tautomers from an equilibrium mixture through complex formation with a structurally similar compound, highlighting the utility of such compounds in studying equilibrium dynamics in organic chemistry Toda et al., 1988.
Coordination Polymers and Metal Complexes
Tang et al. (2000) synthesized novel diorganotin(IV) complexes with bis(triazol-1-yl)alkanes, revealing the formation of linkage coordination polymers. This work illustrates the potential of triazole derivatives in the development of new materials with specific coordination structures Tang et al., 2000.
Crystal Engineering and Supramolecular Assemblies
The study by Arora and Pedireddi (2003) on supramolecular assemblies with 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules, including derivatives of triazole, showcases the importance of such compounds in crystal engineering and the design of molecular assemblies Arora & Pedireddi, 2003.
Spectroscopic and Structural Characterization
Ahmed et al. (2020) conducted a comprehensive study on the synthesis, spectroscopic characterization, and X-ray analysis of triazole derivatives. Their work emphasizes the relevance of triazole-based compounds in understanding molecular interactions and structural properties, which could be pivotal for designing new materials or catalysts Ahmed et al., 2020.
Luminescence Sensing
Research by Shi et al. (2015) on lanthanide(III)-organic frameworks incorporating dimethylphenyl imidazole dicarboxylate demonstrates the potential application of triazole derivatives in the development of fluorescence sensors, highlighting their utility in detecting specific chemicals Shi et al., 2015.
Orientations Futures
The future research directions involving this compound could be quite diverse, given the wide range of potential applications of triazole-containing compounds . These could include the development of new pharmaceuticals, the study of its chemical reactivity, or the exploration of its physical properties.
Propriétés
IUPAC Name |
2-[1-(3,4-dimethylphenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-3-4-12(7-10(9)2)15-8-11(5-6-16)13-14-15/h3-4,7-8,16H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRYTXSMOGUNKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

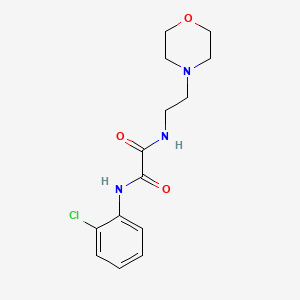
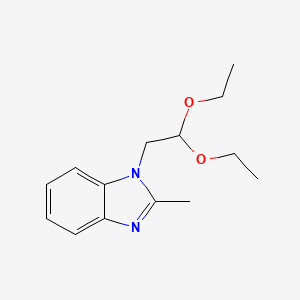

![1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one](/img/structure/B2884621.png)
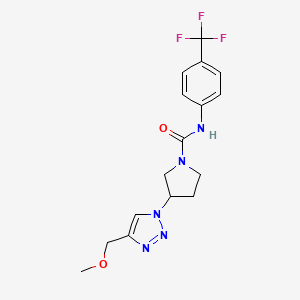
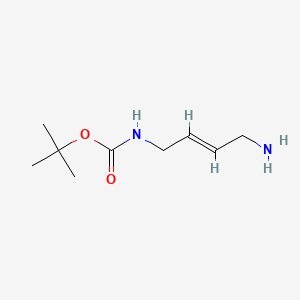
![N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2884627.png)
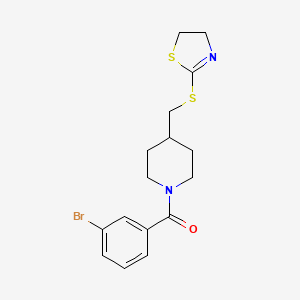
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2884630.png)
![4-[2-(Benzyloxy)phenyl]-1,3-thiazole](/img/structure/B2884633.png)
![1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine](/img/structure/B2884635.png)
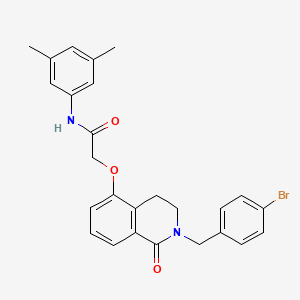
![3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2884639.png)
